molecular formula C9H12O4 B13583355 Methyl 5-(3-hydroxypropyl)furan-2-carboxylate

Methyl 5-(3-hydroxypropyl)furan-2-carboxylate

Cat. No.: B13583355
M. Wt: 184.19 g/mol
InChI Key: AYBLITHJVOOKBJ-UHFFFAOYSA-N
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Description

Methyl 5-(3-hydroxypropyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 3-hydroxypropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-hydroxypropyl)furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst to form methyl furan-2-carboxylate. This intermediate is then subjected to a hydroxypropylation reaction using 3-chloropropanol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include esterification of furan-2-carboxylic acid with methanol, followed by hydroxypropylation. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification step, while bases like sodium hydroxide or potassium carbonate are employed in the hydroxypropylation step .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-hydroxypropyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3-hydroxypropyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3-hydroxypropyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-hydroxypropyl)furan-2-carboxylate is unique due to the presence of both a hydroxypropyl group and a furan ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 5-(3-hydroxypropyl)furan-2-carboxylate

InChI

InChI=1S/C9H12O4/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h4-5,10H,2-3,6H2,1H3

InChI Key

AYBLITHJVOOKBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CCCO

Origin of Product

United States

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